molecular formula C10H8N2O2S B2457675 2-(2-Amino-thiazol-4-yl)-benzoic acid CAS No. 748121-40-6

2-(2-Amino-thiazol-4-yl)-benzoic acid

Cat. No.: B2457675
CAS No.: 748121-40-6
M. Wt: 220.25
InChI Key: DPPLJWSTECTTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-thiazol-4-yl)-benzoic acid is an organic compound that belongs to the class of thiazole derivatives Thiazole rings are known for their significant biological activities and are often found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-thiazol-4-yl)-benzoic acid typically involves the reaction of 2-aminothiazole with a benzoic acid derivative. One common method includes the use of thiourea and 4-chloroacetoacetyl chloride to form the thiazole ring, followed by a coupling reaction with a benzoic acid derivative . The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-thiazol-4-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(2-Amino-thiazol-4-yl)-benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Aminothiazole-4-acetic acid
  • 2-Amino-4-thiazoleacetic acid hydrochloride
  • 2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino derivatives

Uniqueness: 2-(2-Amino-thiazol-4-yl)-benzoic acid stands out due to its unique combination of the thiazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-3-1-2-4-7(6)9(13)14/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPLJWSTECTTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.